molecular formula C25H22N4O3S B11516264 methyl 3'-(4-methoxyphenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate

methyl 3'-(4-methoxyphenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate

Cat. No.: B11516264
M. Wt: 458.5 g/mol
InChI Key: KXPKIZBINNWRPL-UHFFFAOYSA-N
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Description

Methyl 3’-(4-methoxyphenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3’-(4-methoxyphenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate typically involves multi-step reactions. One common approach starts with the preparation of the phthalazine and thiadiazole moieties separately, followed by their coupling to form the spiro compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3’-(4-methoxyphenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 3’-(4-methoxyphenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3’-(4-methoxyphenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl 3’-(4-methoxyphenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate include:

Uniqueness

What sets methyl 3’-(4-methoxyphenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate apart is its unique spiro structure, which imparts distinct three-dimensional properties. This structural feature can enhance its stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C25H22N4O3S

Molecular Weight

458.5 g/mol

IUPAC Name

methyl 4-(4-methoxyphenyl)-4'-methyl-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-carboxylate

InChI

InChI=1S/C25H22N4O3S/c1-17-21-11-7-8-12-22(21)25(28(26-17)18-9-5-4-6-10-18)29(27-23(33-25)24(30)32-3)19-13-15-20(31-2)16-14-19/h4-16H,1-3H3

InChI Key

KXPKIZBINNWRPL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2(C3=CC=CC=C13)N(N=C(S2)C(=O)OC)C4=CC=C(C=C4)OC)C5=CC=CC=C5

Origin of Product

United States

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